

The Discovery and Development of PIK-75 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: PIK-75 hydrochloride

Cat. No.: B1390485

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Introduction

PIK-75 hydrochloride is a potent and selective inhibitor of the p110 α isoform of phosphoinositide 3-kinase (PI3K) and also demonstrates significant inhibitory activity against DNA-dependent protein kinase (DNA-PK).[1][2] As a member of the imidazopyridine class of inhibitors, PIK-75 has been instrumental in elucidating the role of the PI3K/Akt/mTOR signaling pathway in various cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is a frequent event in human cancers, making PI3K α a compelling target for therapeutic intervention.[4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental evaluation of **PIK-75 hydrochloride**.

Discovery and Development

PIK-75 emerged from medicinal chemistry efforts focused on developing isoform-selective PI3K inhibitors. The imidazo[1,2-a]pyridine scaffold was identified as a promising starting point for achieving selectivity for p110 α . [5][6] Structure-activity relationship (SAR) studies around this scaffold led to the identification of PIK-75, which demonstrated high potency for PI3K α and significant selectivity over other Class I PI3K isoforms.[5][6] While the sulfonohydrazide group in PIK-75 was noted as a potential structural alert, its contribution to the compound's potent inhibitory activity was significant.[6] Subsequent research has focused on modifying the

imidazo[1,2-a]pyridine core at various positions to improve drug-like properties while retaining high potency and selectivity.[5][7]

Mechanism of Action

PIK-75 hydrochloride exerts its biological effects primarily through the inhibition of PI3K α and DNA-PK.[1][2]

PI3K α Inhibition

PIK-75 is a reversible and potent inhibitor of the p110 α catalytic subunit of PI3K.[2][8] It acts as a non-competitive inhibitor with respect to ATP and a competitive inhibitor with respect to the phosphatidylinositol (PI) substrate.[9] By blocking the activity of PI3K α , PIK-75 prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] This reduction in PIP3 levels prevents the recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[3] The subsequent decrease in phosphorylated Akt (p-Akt) disrupts the entire PI3K/Akt/mTOR signaling cascade, leading to the inhibition of cell growth, proliferation, and survival, and the induction of apoptosis.[3]

DNA-PK Inhibition

In addition to its effects on PI3K α , PIK-75 is also a potent inhibitor of DNA-PK, a key enzyme in the DNA damage response pathway.[1][2] This dual activity can contribute to its anti-cancer effects by sensitizing cancer cells to DNA-damaging agents and inducing synthetic lethality in certain contexts.

Quantitative Data

The inhibitory activity of PIK-75 against various kinases has been determined in numerous studies. The following tables summarize key quantitative data.

Target	IC50 (nM)	Notes
PI3K α (p110 α)	5.8	Highly potent inhibition.[1][9]
PI3K β (p110 β)	1300	Over 200-fold selectivity for p110 α . [8][9]
PI3K γ (p110 γ)	76	Moderate inhibition.[8][9]
PI3K δ (p110 δ)	510	Less potent inhibition.[9]
DNA-PK	2	Potent inhibition.[1][2]
mTOR	~1000	Weak inhibition.

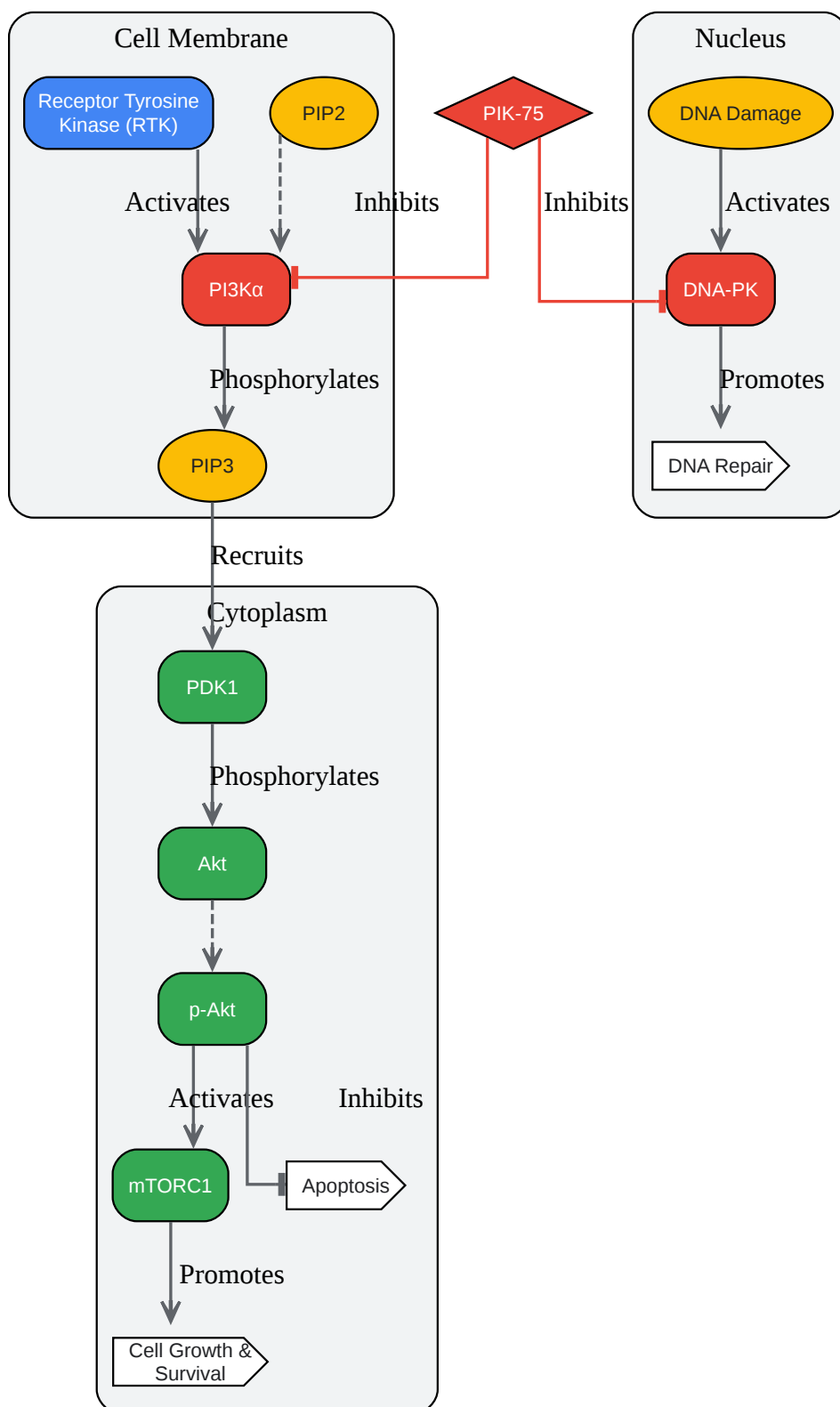
Table 1: In Vitro Kinase Inhibitory Activity of PIK-75. IC50 values represent the concentration of PIK-75 required to inhibit 50% of the kinase activity in cell-free assays.

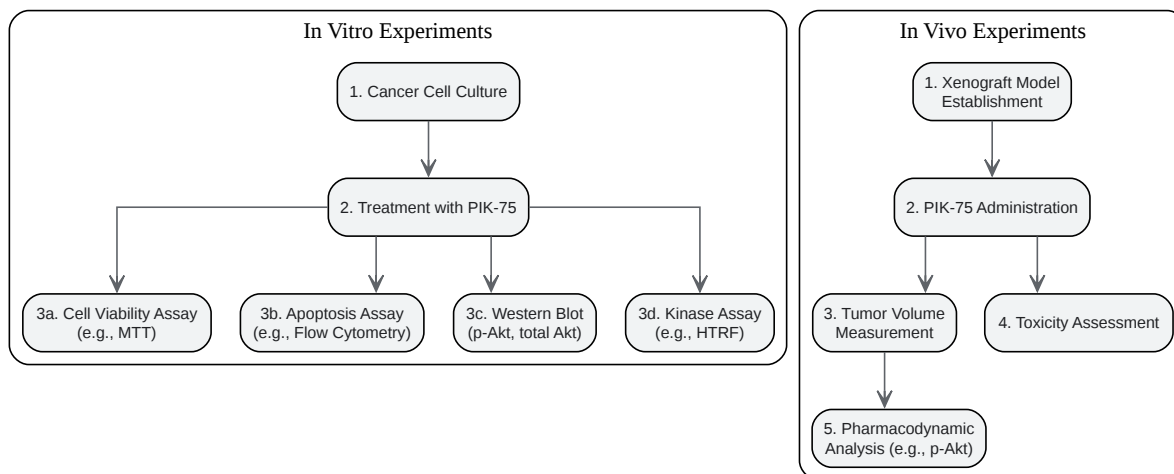
Cell Line	Cancer Type	IC50 (nM)	Assay Duration (hours)
Rec1-Re	Mantle Cell Lymphoma	1.5 - 10.9	72
JeKo-luc	Mantle Cell Lymphoma	1.5 - 10.9	72
PT (various)	Mantle Cell Lymphoma	6.3 - 425.2	24

Table 2: In Vitro Anti-proliferative Activity of PIK-75 in Mantle Cell Lymphoma. IC50 values represent the concentration of PIK-75 required to inhibit 50% of cell growth.[10]

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of PIK-75 and a general experimental workflow.





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